Fmoc-D-Glu(Ochx)-OH
Overview
Description
Fmoc-D-Glu(Ochx)-OH: is a derivative of D-glutamic acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxyl group is esterified with cyclohexanol. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-D-Glu(Ochx)-OH is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide chains where it is incorporated during the synthesis process. The role of this compound is to contribute to the structure and function of the final peptide by providing a specific amino acid residue, in this case, D-glutamic acid .
Mode of Action
this compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain, contributing its D-glutamic acid residue. The Fmoc group (Fluorenylmethyloxycarbonyl) serves as a protective group for the amino acid, preventing unwanted side reactions during synthesis . Once the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide .
Result of Action
The result of the action of this compound is the successful incorporation of the D-glutamic acid residue into a peptide chain during synthesis . This contributes to the overall structure and function of the peptide. The specific molecular and cellular effects would depend on the nature of the final peptide and its biological targets.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into the peptide chain. The stability of the compound can also be affected by these factors. For instance, it is recommended to store the compound below +30°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-glutamic acid using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate in a solvent like dimethylformamide.
Esterification: The side-chain carboxyl group of the protected D-glutamic acid is then esterified with cyclohexanol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: The industrial production of Fmoc-D-Glu(Ochx)-OH typically follows the same synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide, yielding the free amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Deprotection: D-glutamic acid with a free amino group.
Ester Hydrolysis: D-glutamic acid with a free carboxyl group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-Glu(Ochx)-OH is widely used in the solid-phase synthesis of peptides. The Fmoc group provides stability during the synthesis and can be easily removed under mild conditions.
Biology and Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of peptide-based biomaterials and biosensors.
Comparison with Similar Compounds
Fmoc-D-Glu(OtBu)-OH: Similar to Fmoc-D-Glu(Ochx)-OH but with a tert-butyl ester instead of a cyclohexyl ester.
Fmoc-D-Glu-ODmab: Another derivative of D-glutamic acid with a different protecting group on the side-chain carboxyl group.
Uniqueness:
Cyclohexyl Ester: The cyclohexyl ester in this compound provides unique steric properties that can influence the reactivity and stability of the compound during peptide synthesis.
Properties
IUPAC Name |
(2R)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPEUXZAYGDMU-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155236 | |
Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204251-25-2 | |
Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204251-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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